molecular formula C13H22N2O B2397180 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1856077-27-4

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole

Cat. No.: B2397180
CAS No.: 1856077-27-4
M. Wt: 222.332
InChI Key: JOIDIWWMOFALEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a butoxymethyl group attached to the third position of the pyrazole ring and a cyclopentyl group at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentyl-1H-pyrazole. This intermediate is then reacted with butoxymethyl chloride in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butoxymethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-1-cyclopentyl-1H-pyrazole
  • 3-(methoxymethyl)-1-cyclopentyl-1H-pyrazole
  • 3-(ethoxymethyl)-1-cyclopentyl-1H-pyrazole

Uniqueness

3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole is unique due to its specific butoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(butoxymethyl)-1-cyclopentylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-3-10-16-11-12-8-9-15(14-12)13-6-4-5-7-13/h8-9,13H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIDIWWMOFALEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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